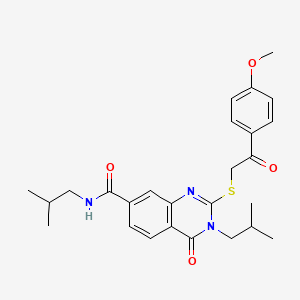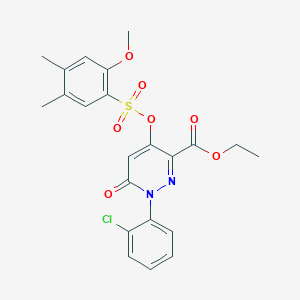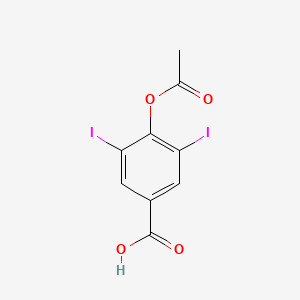![molecular formula C17H16ClN3O3S2 B2808443 2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide CAS No. 899966-19-9](/img/structure/B2808443.png)
2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical and Biological Evaluations of Thiophene Analogues
A study focused on synthesizing thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. This research, conducted by Ashby et al., explored the possibility that replacing aromatic rings in bioactive molecules with thiophene rings—similar in structure to the benzothiadiazine core—might retain biological activity. The compounds were assessed for their carcinogenic potential using in vitro methods, including the Ames test and cell transformation assays. Although these thiophene derivatives demonstrated potential carcinogenicity in vitro, the study raised questions about their capability to cause tumors in vivo, highlighting the complex relationship between structure, biological activity, and carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).
Biological Effects of Acetamide and Its Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including formamide and their mono and dimethyl derivatives. The review updated information on the biological consequences of exposure to these compounds, important for understanding their environmental and health impacts. The study reflects the importance of assessing the toxicity and environmental behavior of chemical compounds, relevant for evaluating the safety and environmental impact of related chemical entities, including those with acetamide functional groups (Kennedy, 2001).
Advanced Oxidation Processes for Acetaminophen Degradation
Research by Qutob et al. (2022) investigated the degradation of acetaminophen, a common pharmaceutical pollutant, using advanced oxidation processes (AOPs). The study reviewed the generation of various by-products from acetaminophen degradation and their biotoxicity. This highlights the environmental impact of pharmaceutical compounds and the importance of efficient degradation technologies to mitigate their effects. The relevance to the compound could lie in the broader context of environmental chemistry and the need for effective degradation strategies for complex organic molecules (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Exploration of Diuretics with Carbonic Anhydrase Inhibitory Action
A literature review by Carta and Supuran (2013) covered the period from 2005 to 2013, focusing on diuretics, including benzothiadiazines, that act as carbonic anhydrase inhibitors. This review emphasized the clinical utility of these compounds, their patent landscape, and their pharmacological effects beyond diuretic action, such as potential applications in managing cardiovascular diseases and obesity. This research underscores the multifaceted pharmacological activities associated with benzothiadiazine derivatives and related structures, offering insights into their broad therapeutic potential (Carta & Supuran, 2013).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-13-6-7-14-15(10-13)26(23,24)21-17(20-14)25-11-16(22)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQCRDSEIMJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)


![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)
![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)
![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)

![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)